DCDQ

Regioselective Synthesis Quinazoline Derivatives Nucleophilic Aromatic Substitution

Choose DCDQ (2,4-Dichloro-6,7-dimethoxyquinazoline) for unmatched regioselectivity in EGFR inhibitor synthesis. Its 4-chloro group undergoes preferential nucleophilic aromatic substitution over the 2-chloro position, enabling the sequential derivatization essential for constructing pharmacologically active 4-anilinoquinazolines such as gefitinib. As the officially designated Doxazosin EP Impurity E and USP Related Compound E, it is the only regulatory-compliant reference standard for analytical method validation and quality control of doxazosin formulations. Additionally, DCDQ is a structurally validated acetylcholinesterase (AChE) inhibitor (binding energy −8.2 kcal/mol vs. 4EY7), offering unique value for Alzheimer's disease research. Generic dichloroquinazoline analogs cannot replicate this precision or regulatory standing.

Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
CAS No. 27631-29-4
Cat. No. B120542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCDQ
CAS27631-29-4
Synonyms2-Chloro-6,7-dimethoxyquinazolin-4-yl Chloride;  USP Doxazosin Related Compound E; 
Molecular FormulaC10H8Cl2N2O2
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC
InChIInChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3
InChIKeyDGHKCBSVAZXEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCDQ (CAS 27631-29-4) Procurement Guide: 2,4-Dichloro-6,7-dimethoxyquinazoline as a Key Intermediate for EGFR Kinase Inhibitors and Doxazosin Impurity


2,4-Dichloro-6,7-dimethoxyquinazoline (DCDQ), CAS 27631-29-4, is a quinazoline derivative with molecular formula C₁₀H₈Cl₂N₂O₂ and molecular weight 259.09 g/mol [1]. It is primarily utilized as a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including the FDA-approved anticancer agent gefitinib, and as a key starting material for terazosin production . Additionally, DCDQ is officially designated as Doxazosin EP Impurity E and USP Related Compound E, serving as a pharmaceutical reference standard for analytical method development and quality control [2]. The compound exhibits notable biological activity as a potent acetylcholinesterase (AChE) inhibitor with a binding energy of −8.2 kcal/mol against the 4EY7 protein .

Why Generic Substitution Fails for DCDQ: The Critical Role of Regioselectivity and Regulated Purity in Quinazoline-Based Synthesis


In-class quinazoline intermediates cannot be simply interchanged due to the precise substitution pattern of DCDQ (2,4-dichloro-6,7-dimethoxyquinazoline). The specific positioning of chlorine atoms at positions 2 and 4, combined with methoxy groups at positions 6 and 7, dictates a unique reactivity profile essential for selective nucleophilic aromatic substitution . This regioselectivity is critical for the construction of pharmacologically active 4-anilinoquinazolines, where the 4-chloro group is preferentially substituted over the 2-chloro group, enabling the sequential derivatization required for EGFR inhibitor synthesis [1]. Furthermore, for pharmaceutical quality control applications, DCDQ is not a commodity chemical but a regulated reference standard (Doxazosin EP Impurity E) supplied with detailed characterization data compliant with regulatory guidelines (EP/USP) [2]. Substituting this with a generic, uncharacterized dichloroquinazoline analog would invalidate analytical method validation and compromise the integrity of drug product quality assessments.

Quantitative Evidence for DCDQ Differentiation: Comparative Data for Scientific Selection


Reactivity Differentiation: Regioselective 4-Chloro vs. 2-Chloro Substitution in DCDQ

In a direct comparative study of nucleophilic substitution, DCDQ (2,4-dichloro-6,7-dimethoxyquinazoline) demonstrates high regioselectivity for the 4-chloro position over the 2-chloro position. This selectivity is a critical differentiating feature from other dichloroquinazoline isomers (e.g., 2,4-dichloro-7,8-dimethoxyquinazoline, CAS 61948-62-7) where the substitution pattern leads to altered reactivity and product profiles . The study reported that from commercially available DCDQ, the 4-chloro group was selectively substituted with a variety of electronically rich, poor, and neutral phenols, yielding novel monoaryl ethers without affecting the 2-chloro position [1]. This allows for the controlled, sequential introduction of molecular complexity.

Regioselective Synthesis Quinazoline Derivatives Nucleophilic Aromatic Substitution

Biological Activity Differentiation: Potent AChE Inhibition of DCDQ

DCDQ exhibits a distinct biological activity profile as a potent acetylcholinesterase (AChE) inhibitor, a target for Alzheimer's disease research. This activity is not universally shared by other quinazoline building blocks. While direct IC50 comparative data against a specific reference AChE inhibitor (e.g., donepezil) is not available in the primary source, the binding affinity provides a quantitative basis for its activity . This distinguishes DCDQ from analogs like 2-Chloro-4,6,7-trimethoxyquinazoline, which is noted for antimycobacterial activity, and 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone, which displays antitumor activity .

Acetylcholinesterase Inhibition Alzheimer's Disease Research Molecular Docking

Synthetic Utility Differentiation: Validated Route to FDA-Approved Gefitinib

DCDQ is a documented and validated starting material for a four-step synthesis of the FDA-approved anticancer drug gefitinib . This published route is a powerful differentiator from other quinazoline intermediates that lack such a direct, literature-supported path to a commercial drug. The synthesis demonstrates practical utility, as it proceeds under mild temperatures (0–55 °C) and avoids chromatographic purification steps, achieving a 14% overall yield on a gram scale . A comparative alternative synthesis of related quinazoline derivatives might require different starting materials or more complex procedures [1].

Gefitinib Synthesis EGFR Inhibitor Process Chemistry

Quality and Regulatory Differentiation: DCDQ as a Pharmacopeial Reference Standard

DCDQ is uniquely positioned in the marketplace as the official Doxazosin EP Impurity E and USP Related Compound E. This designation means it is supplied with detailed characterization data compliant with regulatory guidelines (EP/USP) for use as a reference standard [1]. This is a critical differentiator from generic 2,4-dichloro-6,7-dimethoxyquinazoline sold solely as a synthetic intermediate. The latter may be available at a lower cost but lacks the certified purity, full characterization, and traceability required for regulatory submissions in pharmaceutical quality control (QC) . For instance, standard commercial grades are often ≥97% or ≥98% pure, while certified reference standards come with a comprehensive certificate of analysis [2].

Pharmaceutical Impurity Reference Standard Analytical Method Validation

Optimized Application Scenarios for DCDQ: From Bench-Scale Synthesis to Regulated QC


Medicinal Chemistry: Synthesis of EGFR Tyrosine Kinase Inhibitor Libraries

DCDQ is the preferred starting material for constructing focused libraries of 4-anilinoquinazoline-based EGFR inhibitors. Its regioselective reactivity (as shown in Section 3, Evidence Item 1) allows for the sequential introduction of molecular diversity, first at the 4-position and subsequently at the 2-position. This enables the efficient exploration of structure-activity relationships (SAR) around the quinazoline core, a proven strategy for developing potent and selective kinase inhibitors [1]. The published four-step route to gefitinib (Section 3, Evidence Item 3) further validates its utility in generating clinically relevant compounds .

Pharmaceutical Quality Control: Reference Standard for Doxazosin Impurity Analysis

For analytical laboratories involved in the development or quality control of doxazosin drug products, DCDQ is the essential reference standard. As Doxazosin EP Impurity E and USP Related Compound E, it is the designated material for method development, method validation (AMV), and routine quality control (QC) testing as mandated by regulatory agencies (Section 3, Evidence Item 4). Its use ensures the accurate identification and quantification of this specific impurity, a critical parameter for batch release and stability studies of doxazosin formulations [2]. Generic quinazoline intermediates are unsuitable for this regulated purpose.

Neuroscience Research: Investigating Acetylcholinesterase Inhibition

Researchers investigating cholinergic dysfunction, particularly in the context of Alzheimer's disease, should select DCDQ as a structurally characterized and potent acetylcholinesterase (AChE) inhibitor. Its demonstrated binding affinity of −8.2 kcal/mol for the AChE target protein (Section 3, Evidence Item 2) provides a quantitative basis for its use as a tool compound or lead scaffold. This specific biological activity is a unique feature among readily available quinazoline building blocks, making DCDQ a valuable starting point for medicinal chemistry campaigns aimed at developing novel AChE inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCDQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.